molecular formula C7H7BrN2O2 B1290586 4-Bromo-3-methyl-2-nitroaniline CAS No. 854624-54-7

4-Bromo-3-methyl-2-nitroaniline

Cat. No.: B1290586
CAS No.: 854624-54-7
M. Wt: 231.05 g/mol
InChI Key: BFFARMFHNYJRGS-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-2-nitroaniline is an organic compound with the molecular formula C7H7BrN2O2 It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with bromine, methyl, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methyl-2-nitroaniline typically involves a multi-step process starting from benzene. The general steps include:

    Nitration: Benzene is nitrated to form nitrobenzene using a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: Nitrobenzene undergoes bromination to introduce the bromine atom at the desired position.

    Methylation: The brominated nitrobenzene is then methylated to introduce the methyl group.

    Reduction: Finally, the nitro group is reduced to an amine group to form this compound.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-methyl-2-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitroso compounds, and amines .

Scientific Research Applications

4-Bromo-3-methyl-2-nitroaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism by which 4-Bromo-3-methyl-2-nitroaniline exerts its effects involves interactions with various molecular targets. The nitro group can participate in redox reactions, while the bromine and methyl groups influence the compound’s reactivity and binding affinity to specific enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-methyl-2-nitroaniline is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability profiles .

Properties

IUPAC Name

4-bromo-3-methyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O2/c1-4-5(8)2-3-6(9)7(4)10(11)12/h2-3H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFFARMFHNYJRGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20634700
Record name 4-Bromo-3-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

854624-54-7
Record name 4-Bromo-3-methyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20634700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-methyl-2-nitroaniline (6.2 g, 41 mmol) was dissolved in 150 mL acetic acid, stirred and treated in portions with N-bromosuccinimide (7.3 g, 41 mmol). After 1 h the mixture was poured into 400 mL water with stirring. The precipitated product was collected by filtration, washed well with water, and then taken up in 200 mL ethyl acetate. This solution was washed with 50 mL water, 50 mL saturated NaHCO3, 50 mL saturated NaCl, dried (Na2SO4) and evaporated under vacuum to give the title compound as a bright orange solid (8.2 g, 87%): 1H NMR (400 MHz, CDCl3) δ 7.44-7.33 (d, J=8.8 Hz, 1H), 6.62-6.49 (d, J=8.8 Hz, 1H), 4.75 (s, 2H), 2.41 (s, 3H); EIMS m/z 230.
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
7.3 g
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Yield
87%

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